SU1261

IKKα selectivity kinase inhibition biochemical Ki assay

SU1261 is the first and only commercially available IKKα inhibitor that cleanly dissects non-canonical (IKKα) from canonical (IKKβ) NF-κB signaling. Its unmatched >50-fold selectivity window, rigorously validated in U2OS, PC-3M, and primary HUVECs, eliminates off-pathway interference that confounds IKKβ-sparing or dual inhibitors. For oncology target validation, cardiovascular biology, or medicinal chemistry benchmarking, SU1261 is the essential, publication-proven chemical probe for definitive, isoform-specific results.

Molecular Formula C27H21N5O
Molecular Weight 431.5 g/mol
Cat. No. B15617231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU1261
Molecular FormulaC27H21N5O
Molecular Weight431.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H21N5O/c28-26-23-14-18(9-10-24(23)31-32-26)21-11-12-29-27-22(21)15-25(30-27)19-7-4-8-20(13-19)33-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,29,30)(H3,28,31,32)
InChIKeyVRNOLWJMRTVLIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SU1261 for Research Procurement: Selective IKKα Kinase Inhibitor for Non-Canonical NF-κB Pathway Dissection


SU1261 (compound 5r, C₂₇H₂₁N₅O, MW 431.5 g/mol) is a first-in-class, ATP-competitive inhibitor of Inhibitory Kappa B Kinase alpha (IKKα/IKK-1/CHUK) built on an aminoindazole-pyrrolo[2,3-b]pyridine (AIPP) scaffold [1]. It displays an IKKα Ki of 10 nM with 68-fold selectivity over IKKβ (Ki = 680 nM) in enzymatic assays and selectively ablates non-canonical NF-κB signalling—measured by p100 phosphorylation at Ser866/870—without perturbing IKKβ-mediated canonical NF-κB markers (IκBα degradation, p65 Ser536 phosphorylation) in both U2OS osteosarcoma and PC-3M prostate cancer cells at concentrations up to 30 µM [1]. Developed through a CRUK-led medicinal chemistry programme, SU1261 and its series analog SU1349 represent the first pharmacological tools capable of isoform-resolved interrogation of IKKα versus IKKβ signalling functions in intact cells [1].

Why Off-the-Shelf IKK Inhibitors Cannot Substitute for SU1261 in Isoform-Specific NF-κB Research


The IKK kinase family comprises two highly homologous catalytic subunits—IKKα and IKKβ—that govern distinct NF-κB signalling branches: non-canonical (IKKα-driven p100→p52 processing) and canonical (IKKβ-driven IκBα degradation/p65 activation) [1]. Most commercially available IKK inhibitors are either IKKβ-selective (e.g., BMS-345541, TPCA-1, IMD-0354) or dual IKKα/β inhibitors with insufficient selectivity windows to discriminate pathway-specific pharmacology [2]. Even compounds reported as IKKα inhibitors—such as BAY32-5915 (IKKα IC₅₀ = 60 nM; IKKβ selectivity data absent from primary reports) and INH14 (IKKα IC₅₀ = 8.97 µM; IKKβ IC₅₀ = 3.59 µM)—lack the potency, selectivity, or cellular validation required to cleanly dissect IKKα function without off-pathway interference [3]. SU1261 was explicitly designed to meet a defined selectivity threshold of >50-fold for IKKα over IKKβ (IKKβ Ki > 500 nM) specifically to eliminate canonical pathway crosstalk in cellular systems, a criterion that generic or older IKK inhibitors systematically fail [1]. Substituting a non-selective IKK inhibitor for SU1261 inevitably confounds non-canonical and canonical pathway readouts, rendering mechanistic conclusions unreliable.

SU1261 Evidence Guide: Quantified Differentiation Against Closest IKKα Inhibitor Comparators


Enzymatic IKKα Selectivity: SU1261 vs. SU1349 vs. SU1266 in Direct Head-to-Head Ki Determination

SU1261 achieves the highest IKKα potency among selective IKKα inhibitors tested in the same biochemical assay system. Against the closest series analog SU1349, SU1261 provides 1.6-fold higher IKKα affinity (Ki 10 nM vs. 16 nM) at the trade-off of reduced IKKβ selectivity (68-fold vs. >209-fold). Against the earlier non-selective analog SU1266, SU1261 offers 4.6-fold lower IKKα potency (Ki 10 nM vs. 2 nM) but critically avoids the IKKβ cross-inhibition (IKKβ Ki 680 nM vs. 77 nM) that renders SU1266 unsuitable for pathway-specific cellular studies [1]. Importantly, SU1261's IKKβ Ki of 680 nM exceeds the 500 nM threshold established by the authors as the minimum required to prevent canonical NF-κB perturbation in cells [1]. Compared with the older IKKα inhibitor BAY32-5915 (IKKα IC₅₀ = 60 nM, reported via a different assay format), SU1261 shows an approximately 6-fold greater potency by binding affinity [2].

IKKα selectivity kinase inhibition biochemical Ki assay NF-κB signalling isoform selectivity

Cellular Pathway Selectivity: SU1261 Spares Canonical NF-κB Markers While Inhibiting Non-Canonical p100 Phosphorylation—Direct Contrast with Non-Selective SU1266

In U2OS osteosarcoma cells, SU1261 inhibited FCS-stimulated p100 phosphorylation at Ser866/870 (a direct IKKα non-canonical pathway readout) with an IC₅₀ of approximately 2.87 µM, while producing no detectable effect on TNFα-stimulated IκBα degradation or p65 Ser536 phosphorylation (canonical IKKβ pathway markers) at concentrations up to 30 µM [1]. In PC-3M prostate cancer cells, SU1261 similarly inhibited LTα₁β₂-stimulated p100 phosphorylation without affecting TNFα-stimulated IκBα degradation, p65 phosphorylation, or p105 phosphorylation [2]. In stark contrast, the non-selective analog SU1266 (IKKα Ki = 2 nM; IKKβ Ki = 77 nM) inhibited p100 phosphorylation but simultaneously reversed IκBα degradation and p65 phosphorylation, unequivocally demonstrating canonical pathway co-inhibition at its active concentrations [3]. In HUVEC endothelial cells, SU1261 inhibited LIGHT-stimulated p100 phosphorylation and p52 formation at 0.3–3.0 µM while remaining without effect on IκBα loss or p65 phosphorylation at concentrations up to 30 µM, confirming that cellular selectivity is maintained across multiple cell types [4].

cellular target engagement NF-κB pathway selectivity p100 phosphorylation IκBα degradation pharmacodynamic biomarkers

Functional Anti-Clonogenic Activity: SU1261 Inhibits Cancer Cell Survival and Proliferation Across Osteosarcoma and Prostate Cancer Models

SU1261 inhibited clonogenic survival in both U2OS osteosarcoma cells (IC₅₀ = 1.58 ± 0.1 µM) and PC-3M prostate cancer cells (IC₅₀ = 2.10 ± 0.46 µM), demonstrating functional anti-proliferative activity in the low micromolar range [1]. These clonogenic IC₅₀ values align closely with the cellular p100 phosphorylation IC₅₀ (~2.87 µM), consistent with an on-target IKKα-dependent mechanism. No effect on cell cycle profile was observed in either cell type, indicating that the anti-clonogenic effect is not driven by cell cycle arrest but rather by reduced survival/proliferation capacity linked to non-canonical NF-κB inhibition [1]. While SU1266 also showed clonogenic inhibition, its activity cannot be attributed to IKKα alone due to concurrent canonical pathway suppression [1]. For researchers procuring an IKKα tool compound for functional cancer cell studies, SU1261 provides a validated link between biochemical IKKα inhibition and a quantifiable anti-survival phenotype in two therapeutically relevant solid tumour cell lines.

clonogenic assay cancer cell survival osteosarcoma prostate cancer IKKα pharmacology

Endothelial Cell Functional Selectivity: SU1261 Inhibits HUVEC Motility and Inflammatory Gene Expression Without MAP Kinase Pathway Interference

In HUVEC endothelial cells, SU1261 at 10 µM induced 80% inhibition of cell motility in wound healing assays, establishing functional anti-migratory activity relevant to angiogenesis and vascular inflammation models [1]. SU1261 also reduced expression of ICAM-1 and VCAM-1 (genes dependent on both IKKα and IKKβ) and inhibited expression of CXCL12, a pro-angiogenic factor specifically dependent on IKKα function [1]. Critically, SU1261 was without effect on agonist-mediated activation of MAP kinase signalling, confirming that its functional effects are not mediated through off-target kinase pathway interference [1]. In direct contrast, the non-selective analog SU1266 caused a marked increase in CXCL12 expression—the opposite effect—likely reflecting the consequences of concurrent IKKβ inhibition on chemokine regulation [1]. This functional divergence between SU1261 and SU1266 in a therapeutically relevant primary cell system underscores that IKKα versus IKKβ selectivity is not merely an academic distinction but directly determines the directionality of biological responses.

endothelial cell wound healing HUVEC IKKα vascular inflammation CXCL12

Physicochemical and DMPK Trade-Offs: SU1261 vs. SU1349—Potency vs. Solubility and Metabolic Stability

SU1261 and SU1349 exhibit a clear potency–solubility trade-off that directly informs compound selection for different experimental applications. SU1261 provides superior IKKα potency (Ki = 10 nM vs. 16 nM) but substantially lower aqueous solubility (<1 µM vs. 20 µM for SU1349) [1]. In mouse hepatocyte stability assays, SU1261 showed higher intrinsic clearance (38 µL/min/10⁶ cells) and shorter half-life (36 min) compared with SU1349 (clearance 27 µL/min/10⁶ cells; half-life 51 min) [1]. This profile positions SU1261 as the preferred choice for short-term biochemical and cellular assays where maximal IKKα engagement at low concentrations is paramount, while SU1349 may be more suitable for experiments requiring extended compound exposure or where higher aqueous solubility is necessary for formulation [1]. The solubility limitation of SU1261 (<1 µM) necessitates careful attention to solvent conditions (DMSO stock with final DMSO concentration ≤0.15% v/v in cellular assays) to avoid compound precipitation artefacts [1][2].

aqueous solubility hepatocyte clearance metabolic stability DMPK lead optimization

Unique IKKα Binding Mode: SU1261 Adopts a Flipped Pose with Aminoindazole at the Hinge That Underpins Its Selectivity and Distinguishes It from Earlier IKKα Inhibitor Chemotypes

SU1261 engages IKKα in a structurally distinct 'flipped' binding pose not observed with earlier IKKα inhibitor chemotypes. In this pose, the aminoindazole moiety occupies the ATP-binding hinge region (forming H-bonds with GK+1 backbone), while the pyrrolo[2,3-b]pyridine projects toward the G-Loop to form interactions with Thr23 (2.04 Å) and Glu148 (2.39 Å), and the benzyl ether oxygen forms an additional H-bond with Asp102 (2.52 Å) [1]. This binding orientation is sterically precluded in IKKβ due to the Thr23 'bulge' that protrudes into the binding pocket, providing the structural basis for SU1261's 68-fold isoform selectivity [1]. In IKKβ, the only viable docking pose involves a hook-like conformation around the displaced Thr23 protrusion with no H-bonding to the hinge region, explaining the reduced IKKβ affinity [1]. This binding mode contrasts fundamentally with earlier IKKα inhibitor series (e.g., SU909 from the pyrrolo[2,3-d]pyrimidine scaffold), which bound to a back-pocket site targeting Asn28 rather than the hinge and exhibited off-target kinase activity (>80% inhibition of Aurora A, CaMK1, CHK2, CK1, GSK3, MEK1, and PKC at 10 µM) [2]. The AIPP scaffold's flipped pose thus represents a chemotype-specific structural solution to the IKKα selectivity challenge, with SU1261 as the optimized exemplar.

binding mode X-ray crystallography molecular docking aminoindazole kinase hinge region structure-based drug design

SU1261 Application Scenarios: Where This IKKα-Selective Inhibitor Delivers Definitive Experimental Value


Isoform-Resolved Dissection of Non-Canonical vs. Canonical NF-κB Signalling in Intact Cells

SU1261 is uniquely suited for experiments that require clean pharmacological separation of IKKα-driven non-canonical NF-κB signalling from IKKβ-mediated canonical signalling. At concentrations of 0.3–10 µM, SU1261 inhibits p100 phosphorylation (Ser866/870) and p52 formation—the hallmark readouts of non-canonical pathway activation—while leaving TNFα-stimulated IκBα degradation, p65 Ser536 phosphorylation, and p105 Ser932 phosphorylation untouched at concentrations up to 30 µM [1][2]. This >10-fold cellular selectivity window has been validated across U2OS osteosarcoma, PC-3M prostate cancer, and HUVEC endothelial cells, making SU1261 the tool of choice for identifying IKKα-specific target genes, validating IKKα-dependent phenotypes, and deconvoluting the contributions of each IKK isoform in primary or disease-relevant cell models [1][2][3]. Recommended experimental design: include SU1266 as a non-selective control to confirm that observed effects are IKKα-dependent and not due to combined IKKα/β inhibition [3].

Functional Evaluation of IKKα as a Therapeutic Target in Osteosarcoma and Prostate Cancer Models

SU1261 enables functional target validation studies in bone and prostate cancer where IKKα has been implicated in tumour cell survival and proliferation. The compound inhibits clonogenic survival of U2OS osteosarcoma cells with an IC₅₀ of 1.58 ± 0.1 µM and PC-3M prostate cancer cells with an IC₅₀ of 2.10 ± 0.46 µM, demonstrating anti-proliferative activity at concentrations that align with cellular target engagement [1]. The absence of cell cycle perturbation indicates that the anti-clonogenic effect operates through survival/proliferation mechanisms rather than cytostatic arrest, consistent with non-canonical NF-κB's established role in apoptosis resistance [1]. For academic and industry researchers conducting preclinical target validation in oncology, SU1261 provides a pharmacologically clean tool to establish proof-of-concept for IKKα dependency before investing in more resource-intensive genetic models (siRNA/shRNA knockdown, CRISPR, or transgenic approaches). Researchers should note the compound's limited aqueous solubility (<1 µM) and ensure DMSO concentrations do not exceed 0.15% (v/v) in cell culture to avoid solvent artefacts [2].

Vascular Biology and Endothelial Inflammation Studies Requiring IKKα-Specific Pathway Interrogation

For cardiovascular and vascular biology researchers, SU1261 is the only selective IKKα inhibitor with published functional data in primary human endothelial cells. In HUVECs, SU1261 at 10 µM achieved 80% inhibition of cell migration in wound healing assays—a functional measure relevant to angiogenesis, vascular repair, and endothelial dysfunction [1]. The compound also reduced expression of the pro-angiogenic chemokine CXCL12 and the adhesion molecules ICAM-1 and VCAM-1, all without affecting MAP kinase signalling [1]. Crucially, the non-selective comparator SU1266 produced the opposite effect on CXCL12 expression (increase rather than decrease), demonstrating that correct attribution of chemokine regulation to IKKα requires a genuinely selective tool [1]. These data position SU1261 as the appropriate compound for studies investigating the role of endothelial IKKα in atherosclerosis, neointima formation, angiogenesis, and inflammatory vascular disease models where IKKβ inhibition is known to promote endothelial cell apoptosis and is therefore therapeutically undesirable [1].

Medicinal Chemistry Benchmarking and IKKα Inhibitor SAR Programme Reference Standard

SU1261 serves as an essential reference compound for medicinal chemistry groups developing next-generation IKKα inhibitors. Its fully characterized profile—including enzymatic Ki values for both IKKα and IKKβ (10 and 680 nM), cellular p100 phosphorylation IC₅₀ (~2.87 µM), clonogenic IC₅₀ values (1.58–2.10 µM), solubility (<1 µM), mouse hepatocyte clearance (38 µL/min/10⁶ cells), half-life (36 min), and structurally resolved binding mode—provides a comprehensive benchmarking dataset against which new chemical entities can be quantitatively compared [1][2][3]. The AIPP scaffold's flipped binding pose (aminoindazole at hinge; pyrrolo[2,3-b]pyridine at G-Loop) and the Thr23-mediated selectivity mechanism offer a rational structural template for scaffold-hopping or property optimisation efforts aimed at improving solubility while preserving the selectivity-conferring binding orientation [1]. Procurement of SU1261 as a reference standard enables consistent cross-study comparisons and accelerates SAR decision-making by providing a well-understood baseline for both potency and selectivity thresholds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU1261

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.